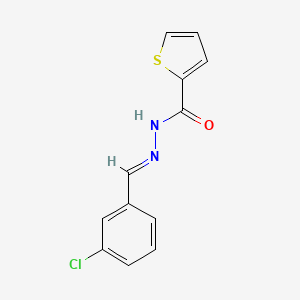![molecular formula C10H8BrN5O B11673743 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B11673743.png)
5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a bromobenzylidene group attached to a hydrazinyl moiety, which is further connected to a triazin-3-ol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol typically involves the condensation of 2-bromobenzaldehyde with hydrazine hydrate, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
-
Step 1: Condensation Reaction
Reactants: 2-bromobenzaldehyde and hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux for several hours
-
Step 2: Cyclization Reaction
Reactants: Product from step 1 and cyanuric chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of iodinated derivatives
Applications De Recherche Scientifique
5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2E)-2-(2-bromobenzylidene)hydrazino]-1,2,4-triazin-5-ol
- ETHYL (2E)-2-[2-(ACETYLOXY)-5-BROMOBENZYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol is unique due to its specific structural features, such as the presence of the bromobenzylidene group and the triazin-3-ol ring
Propriétés
Formule moléculaire |
C10H8BrN5O |
|---|---|
Poids moléculaire |
294.11 g/mol |
Nom IUPAC |
5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H8BrN5O/c11-8-4-2-1-3-7(8)5-12-15-9-6-13-16-10(17)14-9/h1-6H,(H2,14,15,16,17)/b12-5+ |
Clé InChI |
SFSASEPTGFTDLU-LFYBBSHMSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC2=NC(=O)NN=C2)Br |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC2=NC(=O)NN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11673662.png)
![4-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11673665.png)
![N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide](/img/structure/B11673666.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673667.png)
![2-methoxy-4-{(E)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B11673673.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11673683.png)
![4-[(1Z)-1-{2-[(2,5-dimethylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B11673709.png)

![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673713.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673715.png)
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11673720.png)

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B11673732.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B11673738.png)
